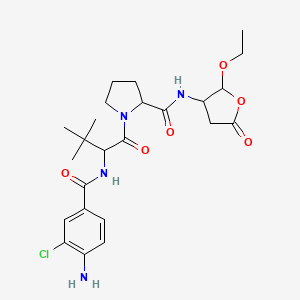
VX-765
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VX-765 involves multiple steps, including the formation of the prolinamide backbone and the subsequent attachment of the amino-chlorobenzoyl, methylvalyl, and ethoxytetrahydrofuranyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
VX-765 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to target enzymes.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
VX-765 has several scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Mechanism of Action
The compound exerts its effects by inhibiting caspase-1 and caspase-4, enzymes that play a crucial role in the inflammatory response. By blocking these enzymes, the compound prevents the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines like interleukin 1β and interleukin 18 .
Comparison with Similar Compounds
Similar Compounds
VX-765: Another caspase-1 inhibitor with a similar mechanism of action.
Pralnacasan: A related compound targeting the same enzymes but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural features, which confer high selectivity and potency in inhibiting caspase-1 and caspase-4. This makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C24H33ClN4O6 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31) |
InChI Key |
SJDDOCKBXFJEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














